Direct Binding Affinity to Oncostatin M (OSM) vs. Lead Optimized Analog
(E/Z)-OSM-SMI-10B demonstrates direct binding to Oncostatin M (OSM) with a dissociation constant (Kd) of 12.9 μM, establishing it as a functional antagonist [1]. In direct comparison to its lead-optimized analog SMI-10B13, which was generated from the same chemical series, (E/Z)-OSM-SMI-10B exhibits a 2-fold lower binding affinity (Kd of 12.9 μM vs 6.6 μM) [1]. This difference is quantifiable and provides researchers with a range of potencies for probing the OSM/OSMR interaction.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 12.9 μM |
| Comparator Or Baseline | SMI-10B13: 6.6 μM |
| Quantified Difference | ~2-fold lower affinity for (E/Z)-OSM-SMI-10B |
| Conditions | Fluorescence quenching assay |
Why This Matters
This quantitative difference allows researchers to select the appropriate tool compound with the desired level of target engagement for their specific assay system, avoiding the use of overly potent or less-characterized analogs when a validated, moderate-affinity binder is sufficient.
- [1] Wolf CL, et al. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. J Med Chem. 2025 Aug 14;68(15):15422-15445. View Source
